molecular formula C14H25ClN2O2 B10814618 Lupanyl acid hydrochloride

Lupanyl acid hydrochloride

Cat. No.: B10814618
M. Wt: 288.81 g/mol
InChI Key: WHCVEOAUHDJGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lupanyl Acid Hydrochloride is a derivative of lupane-type triterpenoids, which are naturally occurring compounds found in various plant species. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anti-HIV, and antitumor properties . This compound is a synthetic derivative designed to enhance the solubility and pharmacological activity of its parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lupanyl Acid Hydrochloride typically involves the modification of lupane-type triterpenoids such as lupeol or betulinic acid. The process includes the introduction of hydrochloride groups to improve water solubility and pharmacokinetic properties. Common synthetic routes involve:

    Oxidation: of lupeol to produce lupanyl acid.

    Hydrochlorination: to convert lupanyl acid to its hydrochloride form.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Lupanyl Acid Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of lupeol to lupanyl acid.

    Reduction: Potential reduction of lupanyl acid derivatives.

    Substitution: Introduction of hydrochloride groups.

Common Reagents and Conditions:

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Hydrochlorinating agents: like hydrochloric acid or thionyl chloride.

    Solvents: such as dichloromethane or ethanol.

Major Products:

Scientific Research Applications

Lupanyl Acid Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Lupanyl Acid Hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

    Inhibition of enzymes: involved in inflammation and cancer progression.

    Induction of apoptosis: in cancer cells by activating specific signaling pathways.

    Modulation of immune responses: to enhance antiviral activity.

Comparison with Similar Compounds

Lupanyl Acid Hydrochloride is compared with other similar compounds such as:

    Lupeol: A naturally occurring triterpenoid with anti-inflammatory and anticancer properties.

    Betulinic Acid: Known for its antiviral and antitumor activities.

    Betulin: A precursor for the synthesis of betulinic acid and other derivatives.

Uniqueness: this compound stands out due to its enhanced solubility and improved pharmacokinetic properties, making it a more effective compound for therapeutic applications .

Properties

Molecular Formula

C14H25ClN2O2

Molecular Weight

288.81 g/mol

IUPAC Name

3-(7,11-diazatricyclo[7.3.1.02,7]tridecan-10-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C14H24N2O2.ClH/c17-14(18)5-4-12-11-7-10(8-15-12)13-3-1-2-6-16(13)9-11;/h10-13,15H,1-9H2,(H,17,18);1H

InChI Key

WHCVEOAUHDJGLW-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CC3CC(C2C1)CNC3CCC(=O)O.Cl

Origin of Product

United States

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